molecular formula C14H8F3NO2 B6377064 4-Cyano-3-hydroxy-4'-(trifluoromethoxy)biphenyl CAS No. 1261776-71-9

4-Cyano-3-hydroxy-4'-(trifluoromethoxy)biphenyl

Cat. No.: B6377064
CAS No.: 1261776-71-9
M. Wt: 279.21 g/mol
InChI Key: DMYRPRIFQUMITE-UHFFFAOYSA-N
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Description

4-Cyano-3-hydroxy-4’-(trifluoromethoxy)biphenyl is an organic compound with the molecular formula C14H8F3NO2 It is a biphenyl derivative characterized by the presence of a cyano group, a hydroxy group, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-hydroxy-4’-(trifluoromethoxy)biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and a boron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-hydroxy-4’-(trifluoromethoxy)biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyano-3-hydroxy-4’-(trifluoromethoxy)biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Cyano-3-hydroxy-4’-(trifluoromethoxy)biphenyl involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy. The cyano and hydroxy groups may also contribute to the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-3-hydroxy-4’-(trifluoromethoxy)biphenyl is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The trifluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-hydroxy-4-[4-(trifluoromethoxy)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO2/c15-14(16,17)20-12-5-3-9(4-6-12)10-1-2-11(8-18)13(19)7-10/h1-7,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYRPRIFQUMITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684962
Record name 3-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261776-71-9
Record name 3-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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